Dilevalol

Catalog No.
S526155
CAS No.
75659-07-3
M.F
C19H24N2O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilevalol

CAS Number

75659-07-3

Product Name

Dilevalol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

solubility

Soluble in DMSO

Synonyms

AH 5158, AH-5158, AH5158, Albetol, Apo Labetalol, Apo-Labetalol, ApoLabetalol, Dilevalol, Hydrochloride, Labetalol, Labetalol, Labetalol Hydrochloride, Labetalol, (R,R)-Isomer, Labetolol, Normodyne, Presolol, R,R Labetalol, R,R-Labetalol, SCH 19927, SCH-19927, SCH19927, Trandate

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O

The exact mass of the compound Dilevalol is 328.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of salicylamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Lack of Information on Dilevalol in Scientific Research

Further evidence comes from scientific literature related to pharmaceutical development. Texts discussing chiral synthesis, a process used to create specific molecular structures for drugs, mention Dilevalol in the context of research and development costs, not as an active ingredient itself [1].

Possible Reasons for Limited Information

There are two main possibilities for the limited information on Dilevalol:

  • Dilevalol might be a developmental compound: It's possible that Dilevalol was a candidate drug molecule that wasn't pursued further in the development process. Many candidate drugs fail to reach clinical trials or market due to various reasons like lack of efficacy or safety concerns.

  • Dilevalol might be a research alias: Sometimes researchers use code names or aliases during the early stages of drug development. The public name associated with the molecule might be different.

Dilevalol is the (R,R)-stereoisomer of labetalol, a medication used for hypertension []. Unlike labetalol, which is a mixture of isomers, dilevalol is a single stereoisomer with unique pharmacological properties []. This makes it interesting for scientific research because it allows for a more targeted study of its effects.


Molecular Structure Analysis

Dilevalol shares a similar core structure with labetalol, which consists of a substituted β-blocker moiety linked to an aromatic amine. However, the specific spatial arrangement of its atoms differs due to its stereochemistry (R,R configuration) []. This difference in structure is believed to be responsible for its distinct pharmacological profile compared to labetalol [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of isolated dilevalol is scarce. Since it's an isomer of labetalol, some inferences can be made. Labetalol has a melting point of 198-202 °C and good water solubility []. Dilevalol might possess similar properties, but dedicated research is needed for confirmation.

Dilevalol's mechanism of action in lowering blood pressure is believed to be due to its combined effects:

  • Non-selective beta-adrenergic receptor antagonism: It blocks beta receptors in the heart and blood vessels, leading to decreased heart rate and vasodilation (relaxation of blood vessels) [].
  • Partial beta-2 agonism: Unlike labetalol, dilevalol exhibits some beta-2 agonist activity, which can further promote vasodilation and potentially counteract some beta-blocking effects [].
  • Negligible alpha-1 antagonism: Unlike labetalol, dilevalol has minimal effects on alpha-1 receptors, which may be beneficial as alpha-1 blockade can cause unwanted side effects [].

These combined mechanisms suggest that dilevalol might offer a more targeted and potentially better-tolerated approach to blood pressure control compared to labetalol [, ].

Typical of amines and alcohols, including:

  • Acid-base reactions: As a basic amine, it can react with acids to form salts.
  • Esterification: The hydroxyl group can participate in ester formation.
  • Oxidation: The secondary alcohol may be oxidized to a ketone or aldehyde.
  • Reduction: The carbonyl groups in its structure could be reduced under appropriate conditions.

These reactions can lead to the formation of various derivatives and metabolites, some of which have been studied for their biological activities .

Dilevalol exhibits significant biological activity as an antihypertensive agent. Its mechanism of action involves:

  • Beta-blocking activity: It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Alpha-blocking activity: By blocking alpha-1 adrenergic receptors, it causes vasodilation and reduces systemic vascular resistance.

Compared to labetalol, dilevalol has four times the beta-1 adrenergic receptor blocking activity and seven-fold vasodilatory effects due to its unique stereochemical configuration .

Dilevalol can be synthesized through several methods:

  • Resin-Mediated Epimerization: This method involves the use of a resin to facilitate the conversion of labetalol into its (R,R)-stereoisomer. The process allows for a more efficient production of dilevalol compared to traditional methods .
  • Chemical Synthesis: Dilevalol can also be synthesized via multi-step organic synthesis involving the selective reduction and alkylation of precursors derived from salicylamide .
  • Biotransformation Studies: Research has identified various metabolites of dilevalol through biotransformation processes in different species, indicating potential pathways for its synthesis and degradation in biological systems .

Studies on dilevalol have highlighted interactions with various biological systems:

  • Drug interactions: Dilevalol's effects can be potentiated or diminished by concomitant use with other antihypertensives or medications affecting liver metabolism.
  • Metabolic studies: Research indicates that dilevalol is metabolized into several catechol derivatives, which may exhibit different pharmacological activities compared to the parent compound .

These interactions underscore the importance of monitoring when considering any potential therapeutic applications.

Dilevalol shares similarities with several other compounds in terms of structure and pharmacological action. Here are some comparable compounds:

CompoundTypeSimilaritiesUnique Features
LabetalolBeta-blockerNon-selective beta-blockerContains multiple stereoisomers
PropranololBeta-blockerNon-selective beta-blockerLipophilic; used for anxiety
CarvedilolBeta-blockerNon-selective beta-blockerHas antioxidant properties
AtenololBeta-blockerSelective beta-1 blockerCardioselective; fewer side effects

Dilevalol's unique (R,R) configuration sets it apart from these compounds, particularly regarding its enhanced vasodilatory effects and specific pharmacokinetic profiles before its market withdrawal .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

328.17869263 g/mol

Monoisotopic Mass

328.17869263 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6629XE33T

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Other CAS

75659-07-3
72487-32-2

Wikipedia

Dilevalol

Dates

Last modified: 08-15-2023
1: Chrisp P, Goa KL. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs. 1990 Feb;39(2):234-63. Review. PubMed PMID: 2184002.
2: Chodosh S, Tuck J, Blasucci DJ. The effects of dilevalol, metoprolol, and placebo on ventilatory function in asthmatics. J Cardiovasc Pharmacol. 1988;11 Suppl 2:S18-24. PubMed PMID: 2464094.
3: Donnelly R, Macphee GJ. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol. Clin Pharmacokinet. 1991 Aug;21(2):95-109. Review. PubMed PMID: 1884570.
4: Bellissant E, Annane D, Thuillez C, Giudicelli JF. Comparison of the effects of dilevalol and propranolol on systemic and regional haemodynamics in healthy volunteers at rest and during exercise. Eur J Clin Pharmacol. 1994;47(1):39-47. PubMed PMID: 7988622.
5: Frishman WH, Schoenberger JA, Gorwit JI, Bedsole GD, Cubbon J, Poland MP. Multicenter comparison of dilevalol to placebo in patients with mild hypertension. Am J Hypertens. 1988 Jul;1(3 Pt 3):295S-299S. PubMed PMID: 3046631.
6: Wallin JD, Frishman WH. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. J Clin Pharmacol. 1989 Dec;29(12):1057-68. Review. PubMed PMID: 2693499.
7: Lalonde RL, Tenero DM, Kazierad DJ. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy. 1990;10(1):15-28. Review. PubMed PMID: 2179899.
8: Tenero DM, Bottorff MB, Given BD, Kramer WG, Affrime MB, Patrick JE, Lalonde RL. Pharmacokinetics and pharmacodynamics of dilevalol. Clin Pharmacol Ther. 1989 Dec;46(6):648-56. PubMed PMID: 2598569.
9: Radwanski E, Nagabhushan N, Affrime MB, Perentesis G, Symchowicz S, Patrick JE. Secretion of dilevalol in breast milk. J Clin Pharmacol. 1988 May;28(5):448-53. PubMed PMID: 2899094.
10: Kramer WG, Nagabhushan N, Affrime MB, Perentesis GP, Symchowicz S, Patrick JE. Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers. J Clin Pharmacol. 1988 Jul;28(7):644-8. PubMed PMID: 3216030.
11: Kotegawa T, Fujimura A, Ebihara A. Clinical pharmacology of dilevalol (i.v.). Influence of hepatic and renal functions on the disposition of dilevalol and atenolol in hypertensive subjects. J Clin Pharmacol. 1990 May;30(5):404-8. PubMed PMID: 2347954.
12: Glover DR, Tarbit WJ. Overview of clinical trials of dilevalol in essential hypertension. J Hum Hypertens. 1990 Jun;4 Suppl 2:49-53. PubMed PMID: 2142508.
13: Fujimura A, Ohashi K, Tsuru M, Ebihara A, Kondo K. Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol after a single oral administration in healthy subjects. J Clin Pharmacol. 1989 Jul;29(7):635-42. PubMed PMID: 2668352.
14: Rodriguez-Saavedra M, Zannad FM, Guerrero-Sierra J, Sack DW, Renaud H, Guiducci U, Edwards LD. Comparison of dilevalol and enalapril administered once daily for mild hypertension. Am J Cardiol. 1989 Jun 5;63(19):50I-53I. PubMed PMID: 2543201.
15: Given BD, Perentesis G, Christopher JD, Herron J, Patrick JE, Kramer WG, Affrime MB. Antihypertensive effect of dilevalol is directly related to dose and plasma concentrations. Am J Cardiol. 1989 Jun 5;63(19):12I-16I. PubMed PMID: 2729123.
16: Sybertz EJ Jr, Watkins RW. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism. Am J Cardiol. 1989 Jun 5;63(19):3I-6I. Review. PubMed PMID: 2567112.
17: Silagy CA, McNeil JJ, Farish S, McGrath BP. A comparison of dilevalol and placebo in the management of isolated systolic hypertension using ambulatory monitoring. Br J Clin Pharmacol. 1990 Nov;30(5):657-64. PubMed PMID: 2271366; PubMed Central PMCID: PMC1368164.
18: Riddell JG. The pharmacodynamics of dilevalol. J Hum Hypertens. 1990 Jun;4 Suppl 2:39-44. PubMed PMID: 2370642.
19: Howes LG, Rowe PR, Krum H, Louis WJ. The effects of a single dose of dilevalol on [3H]-noradrenaline plasma kinetics and plasma lipoprotein cholesterol concentrations. Br J Clin Pharmacol. 1990 Mar;29(3):281-7. PubMed PMID: 2310652; PubMed Central PMCID: PMC1380127.
20: Maria VA, Victorino RM. Hypersensitivity immune reaction as a mechanism for dilevalol-associated hepatitis. Ann Pharmacother. 1992 Jul-Aug;26(7-8):924-6. PubMed PMID: 1504402.

Explore Compound Types